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molecular formula C12H17BrO3 B8506949 1-Bromo-4-methoxy-5-(3-methoxy-propoxy)-2-methyl-benzene

1-Bromo-4-methoxy-5-(3-methoxy-propoxy)-2-methyl-benzene

Cat. No. B8506949
M. Wt: 289.16 g/mol
InChI Key: RGZQRFJELSLBSW-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

To a solution of 2-methoxy-1-(3-methoxy-propoxy)-4-methyl-benzene (2.00 g, 9.51 mmol) in MeCN (30 mL) is added N-bromosuccinimide (1.96 g, 10.5 mmol) at room temperature. Stirring is continued for 2 hrs, followed by evaporation of the solvent. The title compound is obtained after flash chromatography on silica gel (hexane/AcOEt 6:1) as an oil. MS: 289.0/291.0 [M]+. tR (HPLC, Nucleosil C18HD column, 20-100% CH3CN/H2O/6 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA, flow: 1 mL/min): 5.04 min. 1H-NMR (CDCl3): δ 2.13 (m, 2H), 2.36 (s, 3H), 3.39 (s, 3H), 3.58 (m, 2H), 3.87 (s, 3H), 4.12 (m, 2H), 6.77 (s,1H), 7.08 (s, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[O:10][CH2:11][CH2:12][CH2:13][O:14][CH3:15].[Br:16]N1C(=O)CCC1=O>CC#N>[Br:16][C:6]1[CH:5]=[C:4]([O:10][CH2:11][CH2:12][CH2:13][O:14][CH3:15])[C:3]([O:2][CH3:1])=[CH:8][C:7]=1[CH3:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)OCCCOC
Name
Quantity
1.96 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OCCCOC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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